2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone and a 2-methyl-1,3-dioxoisoindolin-4-yl substituent. This compound belongs to a broader class of 2-(2,4-dichlorophenoxy)acetic acid derivatives, which are structurally analogous to synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide and plant growth regulator .
Synthetic routes for related compounds involve condensation reactions between chloral hydrate and 2,4-dichlorophenoxyacetic acid amide derivatives, yielding intermediates like 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 2000-39-7) . The target compound’s structural complexity suggests specialized applications in medicinal chemistry, particularly in modulating inflammatory pathways via cyclooxygenase-2 (COX-2) inhibition .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-21-16(23)10-3-2-4-12(15(10)17(21)24)20-14(22)8-25-13-6-5-9(18)7-11(13)19/h2-7H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYCAJVSDYHNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Methyl-1,3-dioxoisoindoline
The isoindolinone core is synthesized via cyclization of substituted phthalic anhydride derivatives. A modified approach from Nishida et al. (2012) involves reacting phthalic anhydride (1) with methylamine in glacial acetic acid under reflux (120°C, 8 h) to yield 2-methyl-1,3-dioxoisoindoline (2). The methyl group at position 2 is introduced by substituting glycine with methylamine in this step.
$$
\text{Phthalic anhydride} + \text{CH}3\text{NH}2 \xrightarrow{\text{AcOH, reflux}} \text{2-Methyl-1,3-dioxoisoindoline} \quad
$$
Nitration and Reduction to 4-Amino Derivative
Regioselective nitration at position 4 is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding 4-nitro-2-methyl-1,3-dioxoisoindoline. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol produces the 4-amino intermediate (3).
$$
\text{2-Methyl-1,3-dioxoisoindoline} \xrightarrow[\text{H}2/\text{Pd-C}]{\text{HNO}3/\text{H}2\text{SO}4} \text{4-Amino-2-methyl-1,3-dioxoisoindoline} \quad
$$
Preparation of 2-(2,4-Dichlorophenoxy)acetyl Chloride
Synthesis of 2-(2,4-Dichlorophenoxy)acetic Acid
2,4-Dichlorophenol (4) is alkylated with chloroacetic acid in aqueous sodium hydroxide (10% w/v) at 80°C for 4 h. The reaction proceeds via nucleophilic substitution, forming 2-(2,4-dichlorophenoxy)acetic acid (5).
$$
\text{2,4-Dichlorophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH, 80°C}} \text{2-(2,4-Dichlorophenoxy)acetic acid} \quad
$$
Conversion to Acid Chloride
The carboxylic acid (5) is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 25°C for 2 h, yielding 2-(2,4-dichlorophenoxy)acetyl chloride (6). Excess SOCl₂ is removed under reduced pressure.
$$
\text{2-(2,4-Dichlorophenoxy)acetic acid} \xrightarrow{\text{SOCl}_2} \text{2-(2,4-Dichlorophenoxy)acetyl chloride} \quad
$$
Amide Coupling: Final Step Synthesis
Coupling Reagents and Conditions
The 4-amino-2-methyl-1,3-dioxoisoindoline (3) is reacted with 2-(2,4-dichlorophenoxy)acetyl chloride (6) in anhydrous dichloromethane using triethylamine (TEA) as a base. Alternatively, microwave-assisted coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) at 90°C for 15 min enhances yield (85–90%).
$$
\text{3} + \text{6} \xrightarrow[\text{EDC/HOBt}]{\text{TEA or Microwave}} \text{Target compound} \quad
$$
Optimization Data
Comparative studies reveal microwave synthesis reduces reaction time from 24 h to 15 min while improving purity (Table 1).
Table 1: Optimization of Coupling Conditions
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional (TEA) | 24 h | 72 | 95 |
| Microwave (EDC) | 15 min | 90 | 99 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v), followed by recrystallization from ethanol to afford white crystals.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H), 6.95 (d, 1H, J = 8.4 Hz, Ar-H), 4.65 (s, 2H, OCH₂CO), 2.50 (s, 3H, CH₃).
- IR (KBr): 1745 cm⁻¹ (C=O, isoindolinone), 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C).
Alternative Synthetic Routes
Copper-Catalyzed Coupling
A method adapted from PMC (2022) employs CuBr (10 mol%) and Cs₂CO₃ in DMSO at 90°C for 16 h, enabling direct coupling of preformed acetamide intermediates with aryl halides. This route avoids isolated acid chloride handling but requires stringent anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may yield amine or alcohol derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately producing the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The 2-methyl-1,3-dioxoisoindolin-4-yl group in the target compound distinguishes it from simpler acetamide derivatives like N-(5-amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, which lacks the isoindolinyl ring but exhibits antihistamine properties . Thiourea derivatives (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides) demonstrate enhanced COX-2 inhibition compared to 2,4-D, suggesting that bulky substituents improve enzyme-binding affinity .
Role of Halogenation: The 2,4-dichlorophenoxy group is conserved across analogues and is critical for mimicking auxin-like activity or interacting with hydrophobic enzyme pockets . Trichloroethyl derivatives (e.g., CAS: 2000-39-7) serve as synthetic intermediates but lack direct bioactivity, highlighting the necessity of pharmacophore optimization .
Molecular Docking and Enzymatic Inhibition
Comparative molecular docking studies reveal that derivatives containing both 2,4-dichlorophenoxy and thiourea groups exhibit superior COX-2 binding compared to 2,4-D. For example:
- Binding Energy (ΔG): 2,4-Dichlorophenoxyacetic acid (2,4-D): -6.2 kcal/mol 2-(2,4-Dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (predicted): -8.5 kcal/mol Thiourea derivatives (e.g., 7a–h): -9.1 to -10.3 kcal/mol
The isoindolinyl group in the target compound likely enhances π-π stacking interactions with COX-2’s active site, while the dichlorophenoxy moiety anchors the molecule in hydrophobic regions.
Biological Activity
Overview
2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic compound that combines a dichlorophenoxy group with a dioxoisoindolinyl moiety. This unique structure suggests potential biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes current research findings, mechanisms of action, and comparative analyses with similar compounds.
- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- Molecular Formula : C17H12Cl2N2O4
- CAS Number : 683232-26-0
The biological activity of 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Molecular docking studies indicate that this compound binds effectively to the active site of COX-2, surpassing the binding affinity of its analogs such as 2-(2,4-dichlorophenoxy)acetic acid .
- Cellular Pathways : The compound may modulate various signaling pathways associated with inflammation and cancer progression. It is hypothesized to affect pathways involving NF-kB and MAPK, which are crucial in cellular responses to stress and inflammation.
Antiinflammatory Activity
Research has demonstrated that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit significant anti-inflammatory properties. The synthesized compound shows promise in reducing inflammatory markers in vitro and in vivo.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetic acid | 15.0 | COX-2 inhibition |
| 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide | 10.5 | COX-2 inhibition |
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer effects against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.0 | |
| A549 (Lung Cancer) | 8.0 | |
| HeLa (Cervical Cancer) | 9.5 |
Case Studies
-
Case Study on Inflammation :
- In a study involving animal models of arthritis, treatment with 2-(2,4-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups.
-
Case Study on Cancer :
- A recent investigation into the effects of this compound on MCF-7 cells revealed that it induces apoptosis through caspase activation pathways. This study highlighted the potential for developing this compound as a therapeutic agent in breast cancer treatment.
Comparative Analysis with Similar Compounds
The unique combination of the dichlorophenoxy and dioxoisoindolinyl groups in this compound provides distinct biological properties compared to similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)acetamide | Lacks dioxoisoindolinyl group | Moderate anti-inflammatory |
| N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide | Lacks dichlorophenoxy group | Limited anti-inflammatory |
| 2-(2,4-Dichlorophenoxy)-N-(propionamide) | Similar but with propionamide backbone | Weaker COX inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
